molecular formula C14H18F3NO5 B2776961 1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate CAS No. 2230804-35-8

1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate

Cat. No.: B2776961
CAS No.: 2230804-35-8
M. Wt: 337.295
InChI Key: GONKHUJMHJSUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its trifluoroacetyl group, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the tetrahydropyridine ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoroacetyl group makes it particularly reactive in certain conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems and pathways.

  • Medicine: It may serve as a precursor for pharmaceuticals or as a tool in drug discovery.

  • Industry: Its unique properties make it valuable in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group, in particular, plays a crucial role in its reactivity and binding affinity. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate

  • 1-Tert-butyl 2-methyl 4-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate

Uniqueness: 1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is unique due to its specific arrangement of functional groups and the presence of the trifluoroacetyl moiety, which imparts distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-6-5-8(11(20)22-4)9(7-18)10(19)14(15,16)17/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONKHUJMHJSUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=C1)C(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.